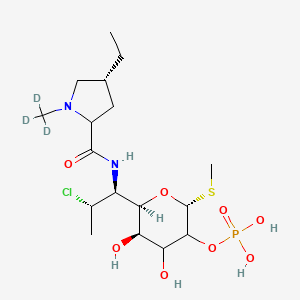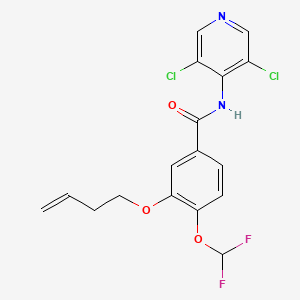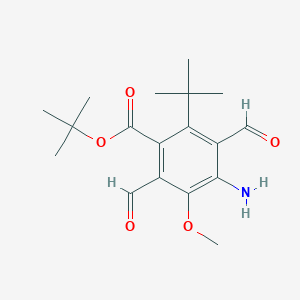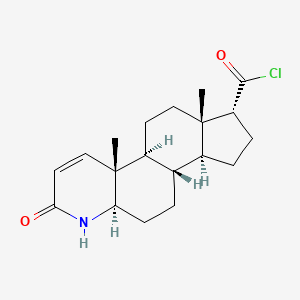
Flibanserin N-Oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flibanserin N-Oxide is a derivative of Flibanserin, a compound known for its use in treating hypoactive sexual desire disorder (HSDD) in premenopausal women. Flibanserin acts as a serotonin receptor modulator, displaying agonist activity on 5-HT1A receptors and antagonist activity on 5-HT2A receptors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Flibanserin N-Oxide typically involves the oxidation of Flibanserin. One common method is the use of hydrogen peroxide or other oxidizing agents under controlled conditions to introduce the N-oxide functional group. The reaction is usually carried out in an organic solvent such as acetonitrile or methanol, with the temperature maintained at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade oxidizing agents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Flibanserin N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can revert this compound back to Flibanserin.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the N-oxide group or other parts of the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Higher oxidized derivatives.
Reduction: Flibanserin.
Substitution: Modified this compound derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its effects on serotonin receptors and potential as a research tool in neuropharmacology.
Medicine: Investigated for its potential therapeutic effects, possibly differing from Flibanserin due to the presence of the N-oxide group.
Industry: Potential use in the development of new pharmaceuticals or chemical products
Mécanisme D'action
Flibanserin N-Oxide is believed to exert its effects through interactions with serotonin receptors, similar to Flibanserin. It may act as an agonist on 5-HT1A receptors and an antagonist on 5-HT2A receptors, leading to modulation of serotonin levels in the brain. This can result in increased levels of dopamine and norepinephrine, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flibanserin: The parent compound, used for treating HSDD.
Bremelanotide: Another compound used for HSDD, but with a different mechanism of action.
Serotonin receptor modulators: Other compounds that modulate serotonin receptors, such as buspirone and vilazodone.
Uniqueness
Flibanserin N-Oxide is unique due to the presence of the N-oxide functional group, which may alter its pharmacokinetic and pharmacodynamic properties compared to Flibanserin. This modification can lead to differences in its therapeutic potential and side effect profile .
Propriétés
Formule moléculaire |
C20H21F3N4O2 |
|---|---|
Poids moléculaire |
406.4 g/mol |
Nom IUPAC |
3-[2-[1-oxido-4-[3-(trifluoromethyl)phenyl]piperazin-1-ium-1-yl]ethyl]-1H-benzimidazol-2-one |
InChI |
InChI=1S/C20H21F3N4O2/c21-20(22,23)15-4-3-5-16(14-15)25-8-11-27(29,12-9-25)13-10-26-18-7-2-1-6-17(18)24-19(26)28/h1-7,14H,8-13H2,(H,24,28) |
Clé InChI |
JNSALYCWTPWHNE-UHFFFAOYSA-N |
SMILES canonique |
C1C[N+](CCN1C2=CC=CC(=C2)C(F)(F)F)(CCN3C4=CC=CC=C4NC3=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![EZ-[3-[4-(2-Isopropoxyethoxy-methyl)phenoxy]allyl]isopropylamine](/img/structure/B13853688.png)
![methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)



![[3,4-Dibenzoyloxy-5-(benzoyloxymethyl)oxolan-2-yl] 4-nitrobenzoate](/img/structure/B13853745.png)




